Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a benzothiazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of the azetidine ring and the chlorinated benzothiazole moiety further enhances its chemical complexity and potential biological activity.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone are the lasB quorum sensing systems of Gram-negative bacteria . These systems are crucial for bacterial cell-cell communication, allowing bacteria to respond to external factors and coordinate host toxic behaviors .
Mode of Action
This compound interacts with its targets by inhibiting the lasB quorum sensing systems . This inhibition disrupts bacterial cell-cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability, defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, this compound can disrupt these processes and reduce the pathogenicity of the bacteria .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial cell-cell communication and the inhibition of host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . This can lead to a reduction in the pathogenicity of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nutrients can affect the activity of the quorum sensing systems that the compound targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate azetidinone precursor with the chlorinated benzothiazole derivative under basic conditions.
Coupling Reaction: Finally, the two benzothiazole moieties are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone has been studied for various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Benzo[d]thiazol-2-yl(3-((4-bromobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Uniqueness
The uniqueness of Benzo[d]thiazol-2-yl(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone lies in its specific substitution pattern and the presence of the azetidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-11-4-3-7-14-15(11)21-18(26-14)24-10-8-22(9-10)17(23)16-20-12-5-1-2-6-13(12)25-16/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGNAYXYKFDSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)OC4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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